Prop-2-yn-1-yl 4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoate
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Overview
Description
PROP-2-YN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a prop-2-yn-1-yl group attached to a 3-[(2,6-dimethoxypyrimidin-4-yl)carbamoyl]propanoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-YN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxypyrimidine and prop-2-yn-1-ol.
Formation of Carbamoyl Intermediate: The 2,6-dimethoxypyrimidine is reacted with an appropriate carbamoyl chloride to form the carbamoyl intermediate.
Esterification: The carbamoyl intermediate is then esterified with prop-2-yn-1-ol under suitable conditions, such as the presence of a catalyst like sulfuric acid or a base like sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PROP-2-YN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PROP-2-YN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which PROP-2-YN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
PROP-2-YN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE: shares similarities with other pyrimidine derivatives and prop-2-yn-1-yl esters.
2-Propynyl acrylate: Another compound with a prop-2-yn-1-yl group, used in polymer chemistry.
Propargyl acrylate: Similar in structure and used in various chemical syntheses.
Properties
Molecular Formula |
C13H15N3O5 |
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Molecular Weight |
293.27 g/mol |
IUPAC Name |
prop-2-ynyl 4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C13H15N3O5/c1-4-7-21-12(18)6-5-10(17)14-9-8-11(19-2)16-13(15-9)20-3/h1,8H,5-7H2,2-3H3,(H,14,15,16,17) |
InChI Key |
VJICEYDJXZPLNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NC(=O)CCC(=O)OCC#C)OC |
Origin of Product |
United States |
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